(-)-Sesamin: A Comprehensive Technical Guide on its Chemical Structure and Properties
(-)-Sesamin: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sesamin is a prominent lignan (B3055560) found in sesame seeds (Sesamum indicum) and sesame oil.[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and lipid-lowering effects.[1][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical and spectral properties, and key biological activities of (-)-Sesamin, along with detailed experimental protocols for its evaluation.
Chemical Structure and Identification
(-)-Sesamin is a symmetrical lignan that belongs to the furofuran class.[5][6] Its structure consists of two 1,3-benzodioxole (B145889) units linked by a central tetrahydrofuro[3,4-c]furan ring system.[6] The stereochemistry of the naturally occurring (-)-Sesamin is [1S-(1α,3aα,4α,6aα)].[7]
Table 1: Chemical Identifiers for (-)-Sesamin
| Identifier | Value | Reference |
| IUPAC Name | 5-[(3R,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | [8] |
| Systematic IUPAC Name | (7α,7′α,8α,8′α)-3,4:3′,4′-Bis[methylenebis(oxy)]-7,9′:7′,9-diepoxylignane | [9] |
| CAS Number | 13079-95-3 | [8] |
| Molecular Formula | C₂₀H₁₈O₆ | [8][10] |
| Molecular Weight | 354.35 g/mol | [11] |
| Canonical SMILES | C1[C@H]2--INVALID-LINK----INVALID-LINK--C5=CC6=C(C=C5)OCO6 | [12] |
| InChIKey | PEYUIKBAABKQKQ-NSMLZSOPSA-N | [8] |
Physicochemical and Spectral Properties
(-)-Sesamin is a white crystalline solid.[12] Its physicochemical and spectral properties are summarized in the tables below.
Table 2: Physicochemical Properties of (-)-Sesamin
| Property | Value | Reference |
| Appearance | White crystalline powder | [12] |
| Melting Point | 121.0 to 125.0 °C | [4] |
| Boiling Point | 504.4 ± 50.0 °C (Predicted) | [4][13] |
| Solubility | Soluble in: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Methanol (B129727).[7][14] Sparingly soluble in: Aqueous buffers.[7] Insoluble in: Water.[15][16] | |
| Storage Temperature | -20°C | [7][12] |
| Stability | ≥ 4 years at -20°C | [7] |
Table 3: Spectral Data for (-)-Sesamin
| Spectral Data | Wavelength/Shift | Reference |
| UV/Vis (λmax) | 235, 286 nm | [7] |
Biological Activities and Signaling Pathways
(-)-Sesamin exhibits a wide range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties.[1][3]
Antioxidant Activity
(-)-Sesamin demonstrates antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.[17] This activity is crucial in protecting cells from oxidative damage, which is implicated in various chronic diseases.[3]
Anti-inflammatory Effects
Sesamin (B1680957) exerts potent anti-inflammatory effects by modulating key signaling pathways.[1][18] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and various cytokines like TNF-α, IL-1β, and IL-6.[18] The primary mechanisms involve the downregulation of the NF-κB and MAPK signaling pathways and the activation of the Nrf2 signaling pathway.[18][19][20]
Caption: Anti-inflammatory signaling pathways modulated by (-)-Sesamin.
Neuroprotective Effects
(-)-Sesamin has demonstrated significant neuroprotective effects in various experimental models of neurological disorders.[3][17] It can cross the blood-brain barrier and exert its protective actions by reducing oxidative stress, inflammation, and apoptosis in neuronal cells.[3][20] Studies have shown that sesamin can attenuate neuronal damage in cerebral ischemia and mitigate the neurotoxicity induced by agents like lipopolysaccharide (LPS).[17][21]
Caption: Neuroprotective mechanisms of (-)-Sesamin.
Experimental Protocols
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common method to evaluate the free radical scavenging activity of a compound.[22]
Methodology:
-
Preparation of DPPH Solution: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) is prepared in methanol (e.g., 1 x 10⁻³ M) and stored at -20°C.[22] A working solution (e.g., 6 x 10⁻⁵ M) is prepared by diluting the stock solution with methanol.[22]
-
Sample Preparation: (-)-Sesamin is dissolved in a suitable solvent (e.g., methanol or ethanol) to prepare various concentrations.
-
Reaction: A small volume of the (-)-Sesamin solution (e.g., 0.1 mL) is mixed with a larger volume of the DPPH working solution (e.g., 3.9 mL).[22]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[22]
-
Measurement: The absorbance of the solution is measured at 515 nm using a UV-Vis spectrophotometer.[22]
-
Calculation: The percentage of DPPH scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] * 100.[23]
Caption: Experimental workflow for the DPPH assay.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[24]
Methodology:
-
Cell Culture: RAW 264.7 cells are seeded in a 96-well plate and cultured overnight.[24]
-
Treatment: The cells are pre-treated with various concentrations of (-)-Sesamin for a specific duration.
-
Stimulation: The cells are then stimulated with LPS (e.g., 500 ng/mL) for 24 hours to induce an inflammatory response and NO production.[24]
-
Nitrite (B80452) Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.[24]
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
Conclusion
(-)-Sesamin is a multifaceted lignan with a well-defined chemical structure and a broad spectrum of biological activities. Its antioxidant, anti-inflammatory, and neuroprotective properties, mediated through the modulation of key signaling pathways, make it a promising candidate for further research and development in the fields of functional foods, nutraceuticals, and pharmaceuticals. The experimental protocols outlined in this guide provide a foundation for researchers to investigate and harness the therapeutic potential of this remarkable natural compound.
References
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- 5. Showing Compound (+)-Sesamin (FDB012573) - FooDB [foodb.ca]
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- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Sesamin, (-)- | C20H18O6 | CID 382073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sesamin - Wikipedia [en.wikipedia.org]
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- 12. biorlab.com [biorlab.com]
- 13. Sesamin | CAS#:607-80-7 | Chemsrc [chemsrc.com]
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- 15. selleckchem.com [selleckchem.com]
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- 17. Neuroprotective Effects of Sesamin and Sesamolin on Gerbil Brain in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory and Anticancer Properties of Bioactive Compounds from Sesamum indicum L.—A Review [mdpi.com]
- 19. Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
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